Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the methoxy and carboxylate groups .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines .
Scientific Research Applications
Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their activity and thereby affecting cell proliferation and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methyl-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxy-1h-pyrrolo[2,3-b]pyridine: Similar structure with the methoxy group at a different position.
Uniqueness: Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 29546-55-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.2246 g/mol |
CAS Number | 29546-55-2 |
Density | Not specified |
LogP | Not specified |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions aimed at constructing the pyrrolo-pyridine core. Recent studies have focused on optimizing the synthesis to enhance yield and purity while exploring various substituents that could modify biological activity.
The SAR studies indicate that modifications to the pyrrolo[3,2-b]pyridine structure can significantly influence its pharmacological properties. For instance, the introduction of different functional groups at specific positions has been shown to alter the compound's affinity for various biological targets, particularly in the context of enzyme inhibition and receptor binding.
Biological Activity
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Recent research has highlighted the potential of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a selective inhibitor of phosphodiesterase enzymes. Specifically, it has been shown to inhibit PDE4B with an IC50 value in the low micromolar range. This inhibition is significant as PDE4B plays a crucial role in inflammatory responses and central nervous system (CNS) disorders .
2. Anti-inflammatory Effects
In vitro studies demonstrated that methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can significantly reduce the release of pro-inflammatory cytokines such as TNF-α from macrophages when exposed to inflammatory stimuli like lipopolysaccharide (LPS). This suggests its potential utility in treating inflammatory diseases .
3. Central Nervous System Activity
The compound has shown promise in preliminary CNS activity assessments. It was tested against a panel of CNS receptors, demonstrating moderate selectivity and activity against certain serotonin receptors. Such profiles indicate potential applications in neuropharmacology .
Case Studies
Several studies have explored the biological implications of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate:
- Study on PDE4B Inhibition : A detailed investigation into the compound's ability to inhibit PDE4B revealed that it not only inhibits this enzyme but also shows a favorable pharmacokinetic profile, making it suitable for further development as an anti-inflammatory agent .
- Cytokine Release Study : In a controlled laboratory setting, this compound was tested on human macrophages where it effectively reduced TNF-α release by approximately 50% compared to untreated controls. This study emphasizes its potential as an anti-inflammatory therapeutic .
- Neuropharmacological Assessment : A series of receptor binding assays indicated that methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate interacts with multiple CNS targets, suggesting its possible role in treating neurological disorders .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-6-4-8(10(13)15-2)12-9(6)11-5-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
FCFWIGBWGNPBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
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